REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][C:4]([C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:20])=[CH:3][CH:2]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an oven-dried flask placed under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice bath and to it
|
Type
|
ADDITION
|
Details
|
via addition funnel slowly over 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
via solid addition funnel
|
Type
|
ADDITION
|
Details
|
The reaction mixture was slowly poured into a beaker
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
CUSTOM
|
Details
|
A separatory funnel was used
|
Type
|
CUSTOM
|
Details
|
to separate the organic and aqueous layers
|
Type
|
WASH
|
Details
|
The recovered organic layer was then washed with water (2×500 mL)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The resulting solid was slurried in a 25% v/v mixture of ethyl acetate in hexanes
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold diethyl ether (2×200 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |